molecular formula C8H7ClF2O B1397156 2-Chloro-4-(difluoromethoxy)-1-methylbenzene CAS No. 1261685-46-4

2-Chloro-4-(difluoromethoxy)-1-methylbenzene

Cat. No. B1397156
M. Wt: 192.59 g/mol
InChI Key: XSMOYJYWQCSLRE-UHFFFAOYSA-N
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Description

“2-Chloro-4-(difluoromethoxy)-1-methylbenzene” is a chemical compound. However, there is limited information available about this specific compound. Similar compounds such as “2-Chloro-4-(difluoromethoxy)pyridine” and “2-chloro-4-(difluoromethoxy)aniline” are known12. These compounds are used in various chemical reactions and have specific physical and chemical properties.



Synthesis Analysis

The synthesis of “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” is not explicitly mentioned in the available resources. However, similar compounds like “2-chloro-4-(difluoromethoxy)aniline” are synthesized and used in various chemical reactions2. The synthesis of these compounds often involves complex chemical reactions.



Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” is not directly available. However, the InChI code for a similar compound, “2-chloro-4-(difluoromethoxy)aniline”, is 1S/C7H6ClF2NO/c8-5-3-4 (12-7 (9)10)1-2-6 (5)11/h1-3,7H,11H22. This provides some insight into the molecular structure of similar compounds.



Chemical Reactions Analysis

The specific chemical reactions involving “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” are not mentioned in the available resources. However, similar compounds are known to participate in various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” are not directly available. However, similar compounds like “2-chloro-4-(difluoromethoxy)aniline” have a molecular weight of 193.58 and are liquid at room temperature2.


Safety And Hazards

The safety and hazards associated with “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” are not directly available. However, similar compounds like “2-chloro-4-(difluoromethoxy)aniline” are associated with certain hazards. They have the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H3352.


Future Directions

The future directions for “2-Chloro-4-(difluoromethoxy)-1-methylbenzene” are not directly available. However, similar compounds are used in various chemical reactions and their future directions can be studied2.


Please note that the information provided is based on similar compounds due to the limited availability of direct information on “2-Chloro-4-(difluoromethoxy)-1-methylbenzene”. For more accurate and specific information, further research and analysis would be required.


properties

IUPAC Name

2-chloro-4-(difluoromethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMOYJYWQCSLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(difluoromethoxy)-1-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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